molecular formula C8H9N3O2 B1598243 N-Methyl-N'-2-pyridinylethanediamide CAS No. 52781-01-8

N-Methyl-N'-2-pyridinylethanediamide

Cat. No.: B1598243
CAS No.: 52781-01-8
M. Wt: 179.18 g/mol
InChI Key: WCNHOYYFUPBBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N’-2-pyridinylethanediamide is an organic compound with the molecular formula C8H11N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanediamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-2-pyridinylethanediamide typically involves the reaction of N-methyl-ethanediamine with 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of N-Methyl-N’-2-pyridinylethanediamide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product. The industrial process is designed to minimize waste and optimize the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-2-pyridinylethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-Methyl-N’-2-pyridinylethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-N’-2-pyridinylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A similar compound with a pyrrolidone ring instead of a pyridine ring.

    N-Methyl-N’-2-pyridinylurea: Another related compound with a urea group instead of an amide group.

Uniqueness

N-Methyl-N’-2-pyridinylethanediamide is unique due to its specific structure, which combines a pyridine ring with an ethanediamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-methyl-N'-pyridin-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-9-7(12)8(13)11-6-4-2-3-5-10-6/h2-5H,1H3,(H,9,12)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNHOYYFUPBBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967240
Record name N~1~-Methyl-N~2~-(pyridin-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52781-01-8
Record name Ethanediamide, N1-methyl-N2-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052781018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-Methyl-N~2~-(pyridin-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHANEDIAMIDE, N1-METHYL-N2-2-PYRIDINYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ7UWT49BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.